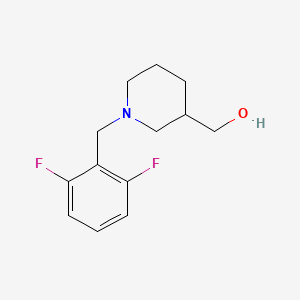
(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol
Vue d'ensemble
Description
“(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C13H17F2NO and a molecular weight of 241.28 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 2,6-difluorobenzyl group and a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reactions would depend on the functional groups present in the compound.Applications De Recherche Scientifique
Synthesis and Structural Exploration
Synthesis Techniques : The compound (1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol and its analogs have been synthesized using various methods, including condensation and substitution reactions. These techniques are crucial for producing structurally distinct compounds for further study and application (Girish et al., 2008).
Crystal Structure Analysis : X-ray crystallography is frequently employed to investigate the crystal structures of these compounds. The studies reveal details about the conformation of the piperidine ring and the geometry around specific atoms, providing insights into the compound's potential reactivity and interactions (Prasad et al., 2008).
Molecular Interactions and Reactivity
Hirshfeld Surface Analysis : This technique is used to analyze intermolecular interactions present in the solid state of the crystal. It helps in understanding the stability and reactivity of these compounds at a molecular level (Prasad et al., 2018).
Theoretical Calculations and Energy Framework Analysis : Density Functional Theory (DFT) calculations are employed to optimize the structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap. These studies aid in predicting the reactivity and identifying reactive sites on the molecular surface (Karthik et al., 2021).
Orientations Futures
Piperidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications for piperidine derivatives.
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a wide range of targets in the body due to their versatile structure . They are present in more than twenty classes of pharmaceuticals . The specific targets of “(1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with . Without specific information on “this compound”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways due to their wide range of potential targets . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely depending on their specific structure . Without specific information on “this compound”, it’s difficult to provide a detailed outline of its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific structure and the targets they interact with . The specific effects of “this compound” would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . The specific influences on “this compound” would depend on its specific properties and the environment in which it is used.
Propriétés
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOKXFNGAZWBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



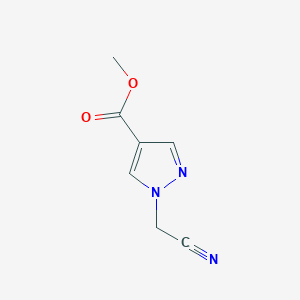
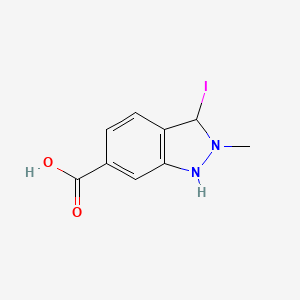
![tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B1473947.png)

![2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine](/img/structure/B1473951.png)


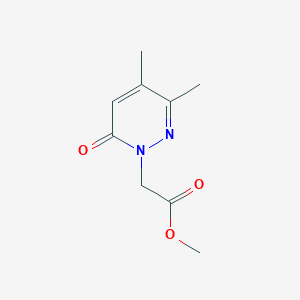


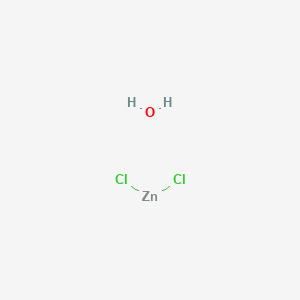
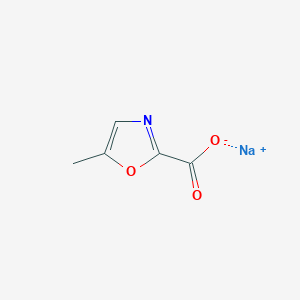
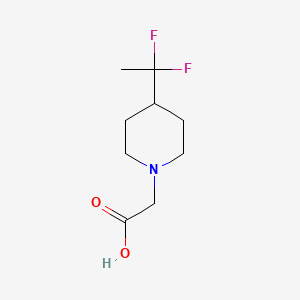
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)